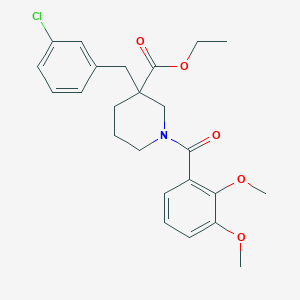
ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It has gained significant attention in recent years due to its potential use in scientific research applications. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, leading to a reduction in cellular damage. The compound has also been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate in lab experiments is its relatively simple synthesis method. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for the use of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate in scientific research. One potential direction is the development of novel therapeutics for the treatment of neurodegenerative diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential efficacy in clinical settings. Another potential direction is the development of new anti-cancer therapies. The compound has been shown to exhibit anti-tumor properties, and further research is needed to determine its potential as a cancer therapeutic. Finally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases, and further research is needed to determine its potential efficacy in these settings.
Conclusion
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has shown promising results in the treatment of various diseases, including neurodegenerative diseases and cancer. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the compound's anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of novel therapeutics.
合成方法
The synthesis of ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate involves the reaction between 3-chlorobenzyl chloride and 2,3-dimethoxybenzoyl chloride in the presence of potassium carbonate. The resulting product is then reacted with ethyl piperidine-3-carboxylate in the presence of triethylamine to yield ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Ethyl 3-(3-chlorobenzyl)-1-(2,3-dimethoxybenzoyl)-3-piperidinecarboxylate has been used extensively in scientific research as a potential therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the development of novel therapeutics.
属性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(2,3-dimethoxybenzoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO5/c1-4-31-23(28)24(15-17-8-5-9-18(25)14-17)12-7-13-26(16-24)22(27)19-10-6-11-20(29-2)21(19)30-3/h5-6,8-11,14H,4,7,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGMHSJKEPQWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(C(=CC=C2)OC)OC)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6003164.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)

![6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6003237.png)
![2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(phenoxyacetyl)amino]phenyl phenoxyacetate](/img/structure/B6003238.png)

![4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003253.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6003257.png)
![2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003259.png)